molecular formula C22H25N3O4S B14936467 N-benzyl-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

N-benzyl-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B14936467
M. Wt: 427.5 g/mol
InChI Key: MPQRNUMOABUAQL-UHFFFAOYSA-N
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Description

N-benzyl-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative characterized by its benzyl substituent at the amide nitrogen and a 4-(pyrrolidin-1-ylsulfonyl)phenyl group at the pyrrolidine ring. The pyrrolidin-1-ylsulfonyl moiety introduces a polar sulfonamide group, which may enhance solubility in polar solvents and influence binding interactions in biological systems. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions .

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

N-benzyl-5-oxo-1-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H25N3O4S/c26-21-14-18(22(27)23-15-17-6-2-1-3-7-17)16-25(21)19-8-10-20(11-9-19)30(28,29)24-12-4-5-13-24/h1-3,6-11,18H,4-5,12-16H2,(H,23,27)

InChI Key

MPQRNUMOABUAQL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common method involves the condensation of 4-aminobenzenesulfonamides with itaconic acid under solvent-free conditions at temperatures ranging from 140°C to 165°C . The resulting intermediate is then further functionalized to introduce the benzyl and carboxamide groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

N-benzyl-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activity, including its effects on various cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases, particularly those involving inflammation or cancer.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-benzyl-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets within the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : (3R)-1-[2-(4-{4-[5-(2-Aminoethoxy)pyrimidin-2-yl]phenyl}piperazin-1-yl)-2-oxoethyl]-N-[3-(pyridin-4-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide
  • Key Features: Contains a pyridinyl-indazol group and a piperazine-linked pyrimidine substituent. The 2-aminoethoxy-pyrimidine moiety introduces hydrogen-bonding capacity, while the piperazine ring enhances solubility in aqueous environments. Synthesized using TCO-NHS ester conjugation in dry DMF, suggesting compatibility with bioorthogonal chemistry .
  • Comparison: Unlike the target compound, Compound A’s indazol-pyridine group may confer stronger π-π stacking interactions with aromatic residues in proteins.
Compound B : N-(3-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
  • Key Features: Substituted with a 3-hydroxyphenyl group (electron-rich aromatic system) and a simple phenyl ring. The phenolic -OH group enhances solubility in polar solvents and enables hydrogen-bond donation. Marketed by Biosynth for laboratory use, indicating utility as a synthetic intermediate or reference standard .
  • Comparison :
    • The absence of a sulfonamide group (vs. the target compound) reduces polarity, likely lowering solubility in aqueous media.
    • Simpler structure (molecular weight ~325 g/mol) may limit steric hindrance, enabling easier interaction with flat binding pockets.

Physicochemical and Functional Properties

Property Target Compound Compound A Compound B
Core Structure Pyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide
Key Substituents Benzyl, 4-(pyrrolidin-1-ylsulfonyl)phenyl Pyridinyl-indazol, piperazine-pyrimidine 3-Hydroxyphenyl, phenyl
Polar Groups Sulfonamide, amide Amide, amine, pyrimidine Phenolic -OH, amide
Molecular Weight (est.) ~470 g/mol ~760 g/mol ~325 g/mol
Solubility Moderate (sulfonamide enhances polarity) High (piperazine and pyrimidine) Low to moderate (phenolic -OH)
Synthetic Utility Potential for bioorthogonal modifications Used in NHS-ester conjugation Lab reagent for coupling reactions

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